molecular formula C7H2Br2ClNS B1593319 4,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 898747-94-9

4,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1593319
CAS No.: 898747-94-9
M. Wt: 327.42 g/mol
InChI Key: TXWNWETWXGSSSJ-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-chlorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H2Br2ClNS and its molecular weight is 327.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Thiazole derivatives have been synthesized for their potential antiviral properties, as demonstrated in the study by Zhuo Chen et al. (2010), which explored the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides against tobacco mosaic virus, showcasing the utility of thiazole derivatives in developing antiviral agents Chen et al., 2010.

Corrosion Inhibition

Thiadiazoles have been investigated for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. Studies like the one conducted by F. Bentiss et al. (2007) on the influence of 1,3,4-thiadiazoles on the corrosion behavior of mild steel in 1 M HCl solution reveal the application of thiadiazole derivatives as effective corrosion inhibitors, offering insights into the protective capabilities of these compounds against metal corrosion Bentiss et al., 2007.

Organic Electronics

Thiazole-based compounds have emerged as valuable components in organic semiconductors. The review by Yuze Lin et al. (2012) on thiazole-based organic semiconductors highlights the application of these compounds in organic field-effect transistors, solar cells, and light-emitting diodes. The electronic properties of thiazole derivatives, such as their electron-accepting capabilities, make them suitable for use in organic electronics, suggesting potential applications for 4,7-Dibromo-2-chlorobenzo[d]thiazole in this field Lin et al., 2012.

Antimicrobial Applications

The structural motifs of thiazole and thiadiazole are known for their antimicrobial efficacy. Research on thiazole derivatives, such as the study by H. B'Bhatt and S. Sharma (2017) on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, demonstrates the antimicrobial potential of these compounds against a variety of bacterial and fungal strains. This underlines the potential for this compound derivatives to serve as frameworks for developing new antimicrobial agents B'Bhatt & Sharma, 2017.

Properties

IUPAC Name

4,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNWETWXGSSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646588
Record name 4,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-94-9
Record name 4,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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